Cas no 51452-87-0 (2,2'-Dibromodiphenyl Ether)

2,2'-Dibromodiphenyl Ether structure
Nome del prodotto:2,2'-Dibromodiphenyl Ether
Numero CAS:51452-87-0
MF:C12H8Br2O
MW:327.999321937561
MDL:MFCD00093207
CID:362255
PubChem ID:3465096
2,2'-Dibromodiphenyl Ether Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2?DibroModiphenyl ether
- 2,2'-dibromodiphenyl ether
- 2,2’-Dibromodiphenyl ether
- Diphenyl ether, 2,2'-dibromo
- DTXSID60879850
- Q27277642
- 51452-87-0
- 2,2'-Oxybis(bromobenzene)
- SCHEMBL727333
- BDE-4
- Benzene, 1,1'-oxybis(2-bromo-
- SY264643
- bromophenylether
- UNII-F4YZU58K4B
- F4YZU58K4B
- 2,2 inverted exclamation mark -Dibromodiphenyl Ether
- 1-bromo-2-(2-bromophenoxy)benzene
- MFCD00093207
- bromophenyl ether
- PBDE 4
- 2,2DIBROMODIPHENYL ETHER
- G90074
- 2,2'-Dibromodiphenyl Ether
-
- MDL: MFCD00093207
- Inchi: InChI=1S/C12H8Br2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
- Chiave InChI: JMSKYMHFNWGUJG-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1Br)C1C=CC=CC=1Br
Proprietà calcolate
- Massa esatta: 325.89414
- Massa monoisotopica: 325.89419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 178
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2Ų
- XLogP3: 4.8
Proprietà sperimentali
- PSA: 9.23
2,2'-Dibromodiphenyl Ether Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194063-1g |
2,2'-Dibromodiphenyl Ether |
51452-87-0 | 95% | 1g |
$810 | 2025-02-19 | |
TRC | D418775-1mg |
2,2'-Dibromodiphenyl Ether |
51452-87-0 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | D418775-10mg |
2,2'-Dibromodiphenyl Ether |
51452-87-0 | 10mg |
$1499.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1194063-1g |
2,2'-Dibromodiphenyl Ether |
51452-87-0 | 95% | 1g |
$810 | 2024-07-20 | |
eNovation Chemicals LLC | Y1194063-1g |
2,2'-Dibromodiphenyl Ether |
51452-87-0 | 95% | 1g |
$810 | 2025-03-01 |
2,2'-Dibromodiphenyl Ether Letteratura correlata
-
1. 913. The preparation and properties of 10 : 10-disubstituted phenoxsilanesChristopher H. S. Hitchcock,Frederick G. Mann,A. Vanterpool J. Chem. Soc. 1957 4537
-
2. Cobalt metallacycles. Part 9. Some reactions of cobaltaindene, cobaltafluorene, cobaltaxanthen, and cobaltacyclopentane complexesYasuo Wakatsuki,Okio Nomura,Hiroatsu Tone,Hiroshi Yamazaki J. Chem. Soc. Perkin Trans. 2 1980 1344
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3. The alkaline hydrolysis of some cyclic phosphonium salts: ring-opening and ring-expansion reactionsDavid W. Allen,Ian T. Millar J. Chem. Soc. C 1969 252
-
4. 766. The preparation and properties of 10-phenylphenoxphosphineFrederick G. Mann,Ian T. Millar J. Chem. Soc. 1953 3746
-
5. Synthesis and novel mass spectral rearrangements of 10-phenylphenoxaphosphine and some of its derivativesItshak Granoth,Jack B. Levy,Courtland Symmes J. Chem. Soc. Perkin Trans. 2 1972 697
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